Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Description
Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS: 54906-24-0) is a spirocyclic compound featuring a benzoxazine ring fused with a piperidinone moiety. It is commercially available (e.g., from CymitQuimica) for research applications . Industrial synthesis methods, including patented routes by Wuxi AppTec, involve one-pot reactions for scalability and efficiency .
Properties
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSSTMIDVOYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229506 | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-24-0 | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54906-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2H-1,3-benzoxazine-2,4′-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a benzoxazine derivative with a piperidine derivative under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as photochromic and thermochromic materials, due to its responsive properties.
Mechanism of Action
The mechanism of action of Spiro[2H-1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses.
Comparison with Similar Compounds
Spiro[1,3-benzoxazine-2,1′-cyclohexan]-4(3H)-one
- Structural Differences : Replaces the piperidine ring with a cyclohexane moiety, altering steric and electronic properties.
- Synthesis: Synthesized via condensation of 4-aminobenzo-15-crown-5 with formyl derivatives under reflux conditions .
- Applications : Primarily used in crown ether chemistry for ion-binding studies, contrasting with the pharmacological focus of piperidine-containing analogs.
1'-Methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one Derivatives
- Core Structure : Substitutes benzoxazine with benzopyran, altering aromaticity and hydrogen-bonding capacity.
- Bioactivity : Derivatives like 1'-(1H-indazol-7-ylcarbonyl)-6-methyl exhibit antiplasmodial activity (IC₅₀ < 1 μM against Plasmodium falciparum) .
- Synthetic Routes: Prepared via multi-step reactions involving ethanol reflux and flash chromatography .
Anti-Tuberculosis Activity
- Benzoxazine Analogs : 6-Chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones show MIC values of 0.5 μmol/L against Mycobacterium tuberculosis (Mtb), outperforming isoniazid (MIC = 4 μmol/L) .
- Spiro[chromane-2,4'-piperidin]-4(3H)-one Derivatives : Exhibit anti-TB activity (MIC = 3.72 μM) via inhibition of intracellular Mtb H37Ra .
Antiplasmodial and Anticancer Activity
- Spirocyclic Chromanes : Derivatives with fluorophenyl groups demonstrate potent antiplasmodial effects (e.g., compound 5 : 63% yield, IC₅₀ < 1 μM) .
- Crown Ether Derivatives: 8′-(3-Aminobenzo-15-crown-5)-spirobenzoxazines are studied for multifunctional applications, including photochromism and ion sensing .
Industrial and Research Implications
- Scalability : Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one benefits from industrial synthesis patents, enabling large-scale production .
- Toxicity and Safety: Limited hazard data are available, but derivatives like 3-(2-bromo-1-oxopropyl)-spirobenzoxazine require careful handling due to reactive bromo groups .
Biological Activity
Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, potential applications, and synthesizing methods.
- Molecular Formula : C12H14N2O2
- CAS Number : 77773-95-6
- Molecular Weight : 218.26 g/mol
- Structure : The compound features a spirocyclic structure that enhances its biological interaction potential due to its unique three-dimensional conformation.
Antimicrobial Activity
Research indicates that spirocyclic compounds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of similar spiro compounds against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that derivatives of spiro compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects on breast and lung cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Compounds with similar structures have been reported to exhibit anti-Alzheimer's and anti-Parkinsonian activities by modulating neurotransmitter levels and providing neuroprotection against oxidative stress .
Antioxidant Activity
The antioxidant capacity of this compound is significant. Research has demonstrated that spirocyclic compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .
General Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that may include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization under specific conditions to form the spiro structure.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity or solubility.
Example Synthesis Pathway
A recent study outlined a method for synthesizing related spiro compounds using microwave-assisted reactions which significantly improved yield and reduced reaction time .
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Microwave irradiation at 50°C | 40% |
| 2 | Functionalization | Addition of functional groups | Variable |
Case Study 1: Anticancer Activity
A study conducted on a derivative of spiro[2H-1,3-benzoxazine] showed a significant reduction in viability of MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Neuroprotective Effects
In a neuroprotective study on SH-SY5Y neuroblastoma cells treated with neurotoxic agents, this compound exhibited protective effects by reducing cell death and maintaining mitochondrial function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
